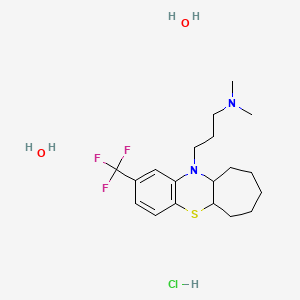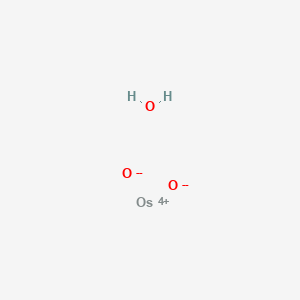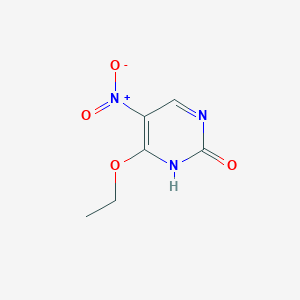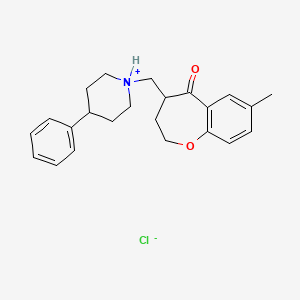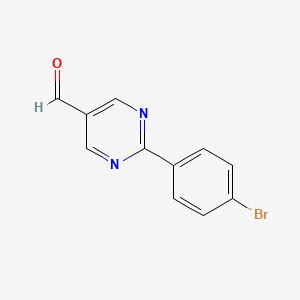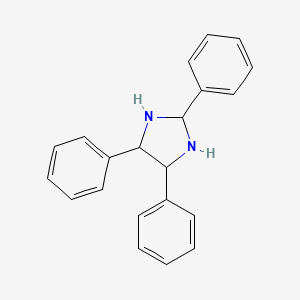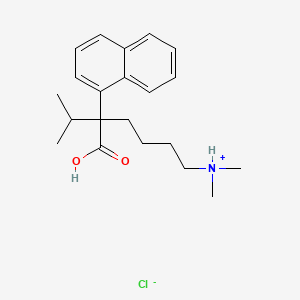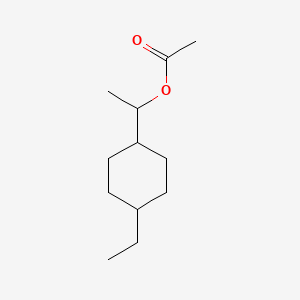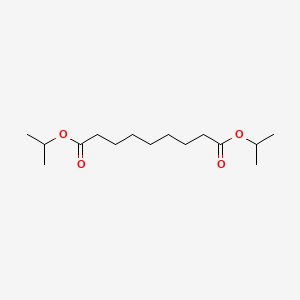
Diisopropyl azelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl azelate is an organic compound with the molecular formula C15H28O4. It is an ester derived from azelaic acid and isopropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a colorless liquid with a mild odor and is used in the synthesis of various materials and chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diisopropyl azelate can be synthesized through the esterification of azelaic acid with isopropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of azelaic acid and isopropanol to a reactor, along with a catalyst. The reaction mixture is then heated and stirred to promote esterification. The resulting product is purified through distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Diisopropyl azelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azelaic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Azelaic acid and other carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Diisopropyl azelate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of biodegradable polymers, plasticizers, and lubricants.
Mecanismo De Acción
The mechanism of action of diisopropyl azelate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of azelaic acid and isopropanol. Azelaic acid, in turn, has been shown to modulate various biological pathways, including those involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
Diisopropylamine: A secondary amine with similar structural features but different chemical properties.
Diethyl azelate: An ester of azelaic acid with ethanol, used in similar applications but with different physical properties.
Uniqueness: Diisopropyl azelate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Propiedades
Número CAS |
6946-84-5 |
|---|---|
Fórmula molecular |
C15H28O4 |
Peso molecular |
272.38 g/mol |
Nombre IUPAC |
dipropan-2-yl nonanedioate |
InChI |
InChI=1S/C15H28O4/c1-12(2)18-14(16)10-8-6-5-7-9-11-15(17)19-13(3)4/h12-13H,5-11H2,1-4H3 |
Clave InChI |
MCQNUBHLBYBDRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CCCCCCCC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


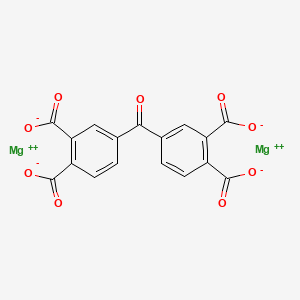

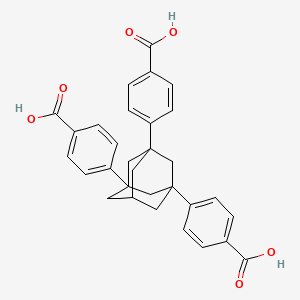
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)
